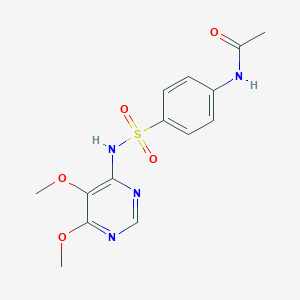

N(4)-Acetylsulfadoxine

Overview

Description

N(4)-Acetylsulfadoxine (AS) is an important and widely used drug in the medical and scientific fields. It is an acetylated derivative of sulfadoxine, a sulfonamide-based drug used to treat malaria. AS is an effective antimalarial agent and is used in combination with pyrimethamine to treat malaria. It has been used in the treatment of many other diseases, including bacterial infections, viral infections, and protozoal infections. AS has also been used in the laboratory for various experiments, including enzymatic and biochemical studies.

Scientific Research Applications

Environmental Impact and Phytotoxicity

N4-Acetyl Sulfadoxine: has been studied for its transformation behavior and toxicity in agricultural settings, particularly in rice. Research has shown that it can be rapidly taken up by roots and translocated within the plant. The compound has a higher accumulating capacity compared to its parent molecule, sulfamethoxazole, and can significantly disrupt metabolic pathways in plants . This research is crucial for understanding the environmental impact of antibiotic pollution and assessing food safety risks.

Wastewater Treatment

The compound has potential applications in wastewater treatment. A study demonstrated the high-efficiency removal of sulfamethoxazole and heavy metals from livestock and poultry breeding wastewater by a novel dual-functional bacteriumN4-Acetyl Sulfadoxine was identified as the main stable transformation product during the removal process, indicating its role in bioremediation strategies .

Analytical Method Development

In the pharmaceutical industry, N4-Acetyl Sulfadoxine is used for analytical method development and validation. It serves as a reference standard in quality control applications for the production of Sulfadoxine and during the Abbreviated New Drug Application (ANDA) process . This application is essential for ensuring the safety and efficacy of pharmaceutical products.

Cancer Research

While not directly related to N4-Acetyl Sulfadoxine , the study of N4-acetylcytidine, a chemical modification found in RNA, has shown significant association with various human diseases, especially cancer. The formation of this modification depends on the catalytic activity of N-acetyltransferase 10 (NAT10), and it serves as a potential biomarker for tumor diagnosis and prognosis prediction . This highlights the broader implications of acetylation in medical research.

Mechanism of Action

Target of Action

N4-Acetyl Sulfadoxine, also known as N4-Acetylsulfadoxine or N(4)-Acetylsulfadoxine, is a metabolite of Sulfadoxine . Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate . These enzymes are necessary for the conversion of PABA to folic acid, which is vital to the synthesis, repair, and methylation of DNA, crucial for cell growth in Plasmodium falciparum .

Mode of Action

Sulfadoxine, the parent compound of N4-Acetyl Sulfadoxine, inhibits the enzyme dihydropteroate synthetase . This inhibition disrupts the conversion of PABA to folic acid, leading to a deficiency of this vital nutrient for the parasite, thus hampering its ability to reproduce .

Biochemical Pathways

The formation of N4-Acetyl Sulfadoxine depends on the catalytic activity of N-acetyltransferase 10 (NAT10) . NAT10 is the only known protein that produces ac4C, a highly conserved chemical modification found in eukaryotic and prokaryotic RNA . This modification is significantly associated with various human diseases, especially cancer .

Pharmacokinetics

A study on a similar compound, sulfadiazine, and its n4-acetylated metabolite showed that approximately50-60% of the oral dose is excreted in the urine, leaving 40-50% for excretion into bile and feces .

Result of Action

The action of its parent compound, sulfadoxine, results in the inhibition of the growth and reproduction of plasmodium falciparum by disrupting the synthesis of folic acid .

Action Environment

A study on sulfadiazine, a similar compound, and its n4-acetylated metabolite showed that temperature significantly influenced the pharmacokinetics of these compounds .

properties

IUPAC Name |

N-[4-[(5,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S/c1-9(19)17-10-4-6-11(7-5-10)24(20,21)18-13-12(22-2)14(23-3)16-8-15-13/h4-8H,1-3H3,(H,17,19)(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSUUNCQTRDFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198231 | |

| Record name | N(4)-Acetylsulfadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5018-54-2 | |

| Record name | N4-Acetylsulfadoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(4)-Acetylsulfadoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Acetylsulfadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[4-[[(5,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

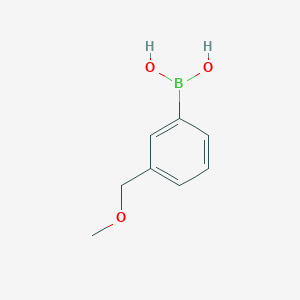

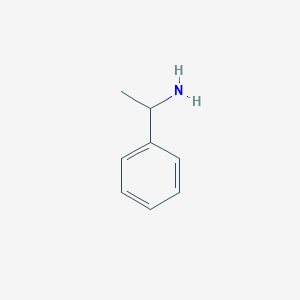

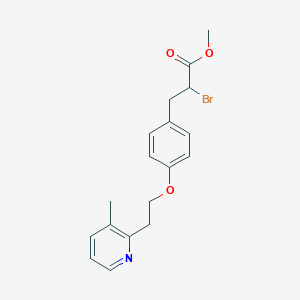

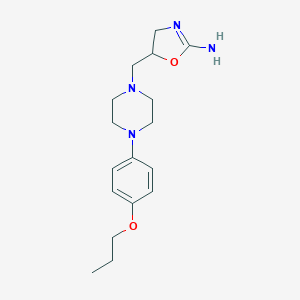

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)

![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)

![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)

![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)